![molecular formula C15H14N2O3 B5610612 N-ethyl-2-nitro-N-phenylbenzamide](/img/structure/B5610612.png)
N-ethyl-2-nitro-N-phenylbenzamide
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Description
Synthesis Analysis
The synthesis of N-ethyl-2-nitro-N-phenylbenzamide and related compounds often involves complex organic reactions aimed at introducing or modifying specific functional groups. For example, the synthesis of related compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been achieved through methods characterized by H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction, highlighting the intricate steps involved in the synthesis of such compounds (He et al., 2014).
Molecular Structure Analysis
The molecular structure of N-phenyl-2-nitrobenzamide, a closely related compound, has been determined to involve strong hydrogen-bonding, forming chains along the b axis. This insight into molecular dimensions and orientations, such as the inclination of phenyl rings at right angles, is crucial for understanding the behavior and reactivity of this compound (Jackson et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving this compound and its derivatives can be complex, involving various organic chemistry techniques. For instance, the photo-rearrangement of N-aryl-2-nitrobenzamides to azo compounds under light exposure indicates the reactivity and potential for chemical transformation of these compounds (Gunn & Stevens, 1973).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIVWQJHUXYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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